Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine
Overview
Description
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine is an organic compound that belongs to the class of amines. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the dimethyl and methyl groups attached to the nitrogen and carbon atoms, respectively, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine typically involves the alkylation of piperidine with appropriate alkyl halides. One common method is the reaction of piperidine with 2-chloro-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides to introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkyl-substituted derivatives of this compound.
Scientific Research Applications
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidine: Similar structure but lacks the additional methyl group on the carbon atom.
N-Methylpiperidine: Contains only one methyl group attached to the nitrogen atom.
2-Methylpiperidine: Features a methyl group on the piperidine ring but lacks the dimethylamine functionality.
Uniqueness
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine is unique due to the presence of both dimethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-13(3)4)10-5-7-12-8-6-10/h10,12H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNJJSRPSUKHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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